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Abstract

Neogrifolin, a naturally occurring phenolic compound, has garnered significant interest within
the scientific community for its potential therapeutic applications, notably its anti-cancer
properties. This technical guide provides a comprehensive overview of the chemical structure
and stereochemistry of Neogrifolin. It includes a detailed summary of its physicochemical and
biological properties, comprehensive experimental protocols for its isolation and
characterization, and a visualization of its interaction with the KRAS signaling pathway. This
document is intended to serve as a valuable resource for researchers and professionals
involved in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

Neogrifolin is a meroterpenoid, a class of natural products with a mixed biosynthetic origin,
combining a polyketide-derived aromatic core with a terpene-derived side chain.

IUPAC Name: 5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol[1]
Synonyms: 4-farnesyl-5-methylresorcinol[1]

The core of the Neogrifolin molecule is a 5-methylresorcinol (5-methylbenzene-1,3-diol) unit.
Attached to this aromatic ring at position 4 is a farnesyl group, a 15-carbon isoprenoid chain.
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The stereochemistry of Neogrifolin is defined by the configuration of the double bonds within
the farnesyl tail. Spectroscopic analysis has confirmed the geometry of the double bonds at
positions 2 and 6 of the dodecatrienyl chain to be in the E configuration. Therefore, the full
stereochemical descriptor for Neogrifolin is (2E,6E). The molecule is achiral and does not
possess any stereocenters, resulting in no optical activity.[2]

Molecular Formula: C22H3202[1][2][3]

Molecular Weight: 328.49 g/mol [1][2]

Structural Elucidation

The chemical structure of Neogrifolin has been elucidated and confirmed through various
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and
Mass Spectrometry (MS).[4][5][6] These methods provide detailed information about the
connectivity of atoms and the spatial arrangement of the molecule.

Quantitative Data

The following tables summarize the key quantitative data for Neogrifolin, including its
physicochemical properties and biological activity.

Table 1: Physicochemical Properties of Neogrifolin
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Property Value Source

Molecular Formula C22H3202 [11121[3]

Molecular Weight 328.49 g/mol [1][2]

Appearance Red oll [4]
5-methyl-4-[(2E,6E)-3,7,11-

IUPAC Name trimethyldodeca-2,6,10- [1]

trienyllbenzene-1,3-diol

Stereochemistry (2E,6E), Achiral

[2]

InChI=1S/C22H3202/c1-
16(2)8-6-9-17(3)10-7-11-
18(4)12-13-21-19(5)14-

InChl 20(23)15- [1]13]
22(21)24/h8,10,12,14-15,23-
24H,6-7,9,11,13H2,1-5H3/b17-
10+,18-12+
CC1=CC(=CC(=C1C/C=C(\C)/

SMILES [113]

CC/C=C(\C)/CCC=C(C)C)0)O

Table 2: Spectroscopic Data for Neogrifolin

Technique Key Data Points Source
1H NMR (300 MHz, CDCls) See detailed table below. [6][7]
13C NMR (75 MHz, CDCIs) See detailed table below. [7]

Mass Spec. (ESI-MS) [M+H]* peak at m/z = 329.3

[5117]

Table 3: *H NMR Spectral Data of Neogrifolin (300 MHz,
CDCIs)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
6.18 S 2H Ar-H
5.25 t, J=7.0 Hz 1H H-2'
5.10 m 2H H-6', H-10'
3.25 d, J=7.0Hz 2H H-1'
2.15 S 3H Ar-CHs
2.05 m 4H H-4', H-8'
1.98 m 4H H-5', H-9'
1.70 S 3H H-3'-CHs
1.60 S 3H H-7'-CHs
1.58 S 6H H-11'-CHs, H-12'

Source: Compiled from data in Yaqoob et al., 2020.[6][7]

Table 4: *C NMR Spectral Data of Neogrifolin (75 MHz,

CDCIs)
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Chemical Shift (6, ppm) Assignment
154.0 C-1,C-3
138.0 C-4
1355 C-7
131.3 c-11
124.4 C-6'
124.2 c-10
122.0 c-2'
112.0 C-5
108.0 C-2,C-6
39.7 c-4', C-8
28.5 C-I

26.7 C-5, C-9
25.7 C-12'
17.7 C-3'-CHs
16.0 C-7'-CHs
15.9 Ar-CHs

Source: Compiled from data in Yaqoob et al., 2020.[7]

Table 5: Biological Activity of Neogrifolin
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Cell Line Assay ICs0 (M) Source
HeLa (Cervical

MTT 243+25 [7]
Cancer)
Sw480 (Colon

MTT 34.6+5.9 [7]
Cancer)
HT29 (Colon Cancer) MTT 30.1+4.0 [7]

Experimental Protocols

The following sections provide detailed methodologies for the isolation and characterization of
Neogrifolin from its natural source.

Isolation of Neogrifolin from Albatrellus flettii
This protocol is adapted from the methods described by Yaqoob et al. (2020).[7]

Objective: To isolate Neogrifolin from the fruiting bodies of the mushroom Albatrellus flettii.

Materials:

Dried and powdered fruiting bodies of Albatrellus flettii
» 80% Ethanol

e Chloroform

o Deionized Water

e Methanol

e Sephadex LH-20 resin

e HPLC grade acetonitrile and water

« Rotary evaporator
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 Lyophilizer

o Chromatography columns

e HPLC system with a C18 column
Procedure:

o Extraction:

(¢]

Macerate 70 g of dried and powdered A. flettii fruiting bodies with 80% ethanol at room
temperature.

Filter the extract to remove solid material.

o

[¢]

Concentrate the filtrate using a rotary evaporator to obtain a crude ethanol extract.

[e]

Lyophilize the concentrated extract to yield a dry powder (approx. 7.1 g).

e Liquid-Liquid Partitioning:

o

Resuspend the crude ethanol extract in chloroform.

[¢]

Partition the chloroform suspension with an equal volume of deionized water in a
separatory funnel.

[¢]

Collect the lower chloroform layer, which contains the less polar compounds including
Neogrifolin.

[¢]

Evaporate the chloroform to yield a solid residue (approx. 3.2 g).

o Sephadex LH-20 Column Chromatography:
o Prepare a Sephadex LH-20 column (1000 x 26 mm i.d.) equilibrated with methanol.
o Dissolve the chloroform fraction residue in methanol (e.g., 640 mg in 8 mL).

o Apply the sample to the column and elute with methanol.
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o Collect fractions (e.g., 10 mL per fraction) and monitor by thin-layer chromatography or a
bioassay for anti-cell viability.

o High-Performance Liquid Chromatography (HPLC) Purification:

o

Combine the active fractions from the Sephadex LH-20 column.

o Subject the combined fractions to semi-preparative reverse-phase HPLC using an Agilent
Zorbax Eclipse XBD-C18 column.

o Employ a gradient of acetonitrile in water as the mobile phase. A typical gradient might be:
90% acetonitrile increasing by 10% every 5 minutes for 15 minutes, then holding at 90%
for 20 minutes, with a flow rate of 1.0 mL/min.[7]

o Monitor the elution profile with a UV detector at 279 nm.

o Collect the peak corresponding to Neogrifolin (retention time approximately 13.5 minutes
under the specified conditions).[7]

o Confirm the purity of the isolated compound using analytical HPLC.

Spectroscopic Characterization

Obijective: To confirm the structure of the isolated Neogrifolin.
NMR Spectroscopy:

o Dissolve approximately 5-10 mg of purified Neogrifolin in 0.5 mL of deuterated chloroform
(CDCls) containing 0.03% TMS.

e Acquire 'H NMR, 13C NMR, COSY, and HSQC spectra on a 300 MHz or higher field NMR
spectrometer.[7]

Mass Spectrometry:

o Prepare a dilute solution of Neogrifolin in methanol.
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» Analyze the sample using an Agilent 6120 Single Quad MS or a similar instrument with an
electrospray ionization (ESI) source in positive ion mode.[7]

Signaling Pathway and Mechanism of Action

Neogrifolin has been shown to suppress the expression of KRAS in human colon cancer cells.
[5][7] The KRAS protein is a key component of the RAS/MAPK signaling pathway, which
regulates cell proliferation, differentiation, and survival. Mutations in the KRAS gene are
common in many cancers, leading to a constitutively active protein that drives tumorigenesis.[8]

A related compound, confluentin, also isolated from A. flettii, has been found to inhibit the
physical interaction between KRAS mRNA and the insulin-like growth factor 2 mRNA-binding
protein 1 (IMP1).[5][8] IMP1 is known to bind to and stabilize KRAS mRNA, leading to
increased KRAS protein expression. By disrupting this interaction, confluentin reduces KRAS
levels. It is plausible that Neogrifolin acts through a similar mechanism to downregulate KRAS
expression.

Visualization of the Proposed Mechanism

The following diagram, generated using Graphviz (DOT language), illustrates the proposed
mechanism by which Neogrifolin and its analogs may suppress KRAS expression.

Cellular Processes

KRAS mRNA Translation

. Activates _ [ Downstream Signaling Promotes _ [ cell Proliferation
KRAS Protein ?|  (e.g., RAF-MEK-ERK) > & Survival
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Click to download full resolution via product page

Caption: Proposed mechanism of Neogrifolin-mediated KRAS suppression.

Conclusion

This technical guide has provided a detailed examination of the chemical structure,
stereochemistry, and biological activity of Neogrifolin. The quantitative data and experimental
protocols presented herein offer a valuable resource for researchers working on the isolation,
characterization, and further development of this promising natural product. The visualization of
its proposed mechanism of action in the KRAS signaling pathway highlights its potential as a
lead compound in the development of novel anti-cancer therapeutics. Further investigation into
the precise molecular interactions and in vivo efficacy of Neogrifolin is warranted to fully
realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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neogrifolin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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